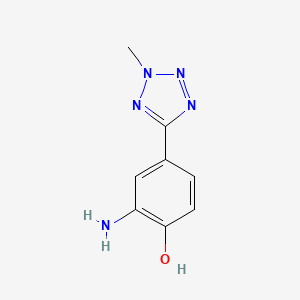
Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and the appropriate reagents to introduce the amino and tetrazolyl groups.
Amination: The phenol undergoes amination to introduce the amino group at the 2-position.
Tetrazole Formation:
Methylation: Finally, the tetrazolyl group is methylated to form the 2-methyl-2H-1,2,3,4-tetrazol-5-yl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a quinone derivative.
Reduction: Reduction reactions can reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring and the tetrazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Electrophilic substitution may use halogens (e.g., Br₂) and strong acids, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial and anticancer activities. Industry: It can be used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the tetrazolyl group may participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylphenol: Similar structure but lacks the tetrazolyl group.
Phenol derivatives with different substituents: Various phenolic compounds with different substituents at the ortho, meta, or para positions.
Uniqueness: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- is unique due to the presence of both the amino and tetrazolyl groups, which confer distinct chemical and biological properties compared to other phenolic compounds.
Eigenschaften
IUPAC Name |
2-amino-4-(2-methyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-13-11-8(10-12-13)5-2-3-7(14)6(9)4-5/h2-4,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKYVSHKUHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














